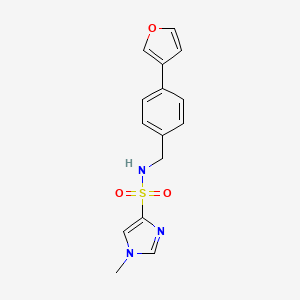

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various chemical reactions. In the case of related compounds, such as the 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, the synthesis process was designed based on the structure of established V600EBRAF inhibitors. These compounds were synthesized using either ethylamine or propylamine bridges to link the terminal sulfonamide moiety to the pyrimidine ring . This suggests that the synthesis of "N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide" would likely involve a similar strategy of constructing the molecule around a core structure known for its biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. Structural and spectroscopic studies, including FTIR, FT-Raman NMR, and single crystal X-ray diffraction, are typically employed to characterize these compounds. For instance, the related compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was thoroughly characterized using these techniques, and density functional theory (DFT) calculations were performed to predict its geometry and vibrational frequencies . Such detailed analysis is essential to understand the molecular structure and to predict the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, which are important for their biological function. The electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, for example, indicates that the imidazolyl moiety can act as a viable replacement for other functional groups to produce desired biological effects . This implies that the chemical reactivity of the imidazole group in "N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide" could be pivotal for its potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. Theoretical calculations, such as those for the HOMO and LUMO energies, can indicate the potential for charge transfer within the molecule, which is relevant for its reactivity . Additionally, thermal analysis methods like TGA and DTA can provide insights into the compound's stability, which is important for its practical use and storage . These properties must be thoroughly investigated for "N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide" to assess its suitability for further development as a pharmacological agent.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound that can be utilized in various synthetic and chemical reaction processes. For instance, the efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, showcasing a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives with excellent functional group tolerance and good efficiency (Cui et al., 2018). Additionally, the synthesis of imidazole derivatives, including sulfonamides, demonstrates their potential in creating potent and selective inhibitors for various biological and chemical processes, highlighting their versatile application in synthetic chemistry (Hernández-Núñez et al., 2009).

Biological and Medicinal Research

In the realm of medicinal chemistry and biological research, sulfonamide-based compounds, including N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide, have been identified for their significant antimicrobial, antiproliferative, and enzyme inhibitory activities. These compounds are actively researched for their potential applications in treating various diseases and conditions. For example, studies have investigated the antimicrobial and antiproliferative agents' design and biological screening, indicating the potential use of these compounds in developing new therapeutic agents (Abd El-Gilil, 2019).

Environmental and Analytical Applications

Sulfonamides, including N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide, are also of interest in environmental science, particularly concerning their behavior and transformation in water treatment processes. The transformation of sulfamethoxazole (a sulfonamide antibiotic) in reactions with chlorine has been studied, providing insights into the fate of such compounds in municipal wastewaters and drinking waters. This research sheds light on the environmental impact and degradation pathways of sulfonamides, contributing to the understanding of their persistence and transformation in the environment (Dodd & Huang, 2004).

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-18-9-15(16-11-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-10-14/h2-7,9-11,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHANGFJGCLTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)